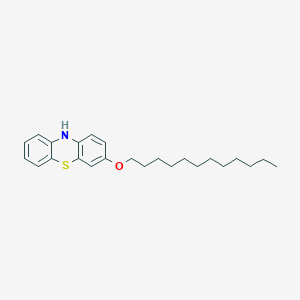![molecular formula C18H28Se B14228395 [(Dodec-5-en-5-yl)selanyl]benzene CAS No. 525569-49-7](/img/structure/B14228395.png)
[(Dodec-5-en-5-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dodec-5-en-5-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a dodecenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodec-5-en-5-yl)selanyl]benzene typically involves the reaction of dodecenyl halides with selenophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the selenium atom replaces the halide group on the dodecenyl chain. The reaction conditions often include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(Dodec-5-en-5-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the selenium atom can yield selenides.
Substitution: The dodecenyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., bromine) or borane reagents
Major Products
Oxidation: Selenoxides and selenones
Reduction: Selenides
Substitution: Halogenated or hydroborated dodecenyl derivatives
Scientific Research Applications
[(Dodec-5-en-5-yl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of [(Dodec-5-en-5-yl)selanyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo reversible oxidation and reduction, making it a valuable component in redox-active systems. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes that regulate oxidative stress.
Cell Signaling Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
[(Dodec-5-en-5-yl)selanyl]benzene can be compared with other organoselenium compounds, such as:
Selenophenol: A simpler organoselenium compound with a phenyl group bonded to selenium.
Diphenyl diselenide: A compound with two phenyl groups bonded to selenium atoms.
Uniqueness
This compound is unique due to its dodecenyl group, which imparts specific chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable compound for studying selenium chemistry.
Properties
CAS No. |
525569-49-7 |
|---|---|
Molecular Formula |
C18H28Se |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
dodec-5-en-5-ylselanylbenzene |
InChI |
InChI=1S/C18H28Se/c1-3-5-7-8-10-14-17(13-6-4-2)19-18-15-11-9-12-16-18/h9,11-12,14-16H,3-8,10,13H2,1-2H3 |
InChI Key |
BFEXPPGHGJKGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CCCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
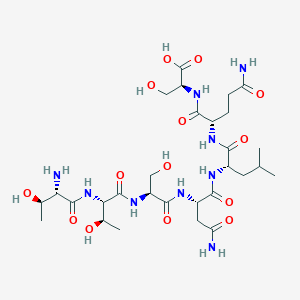
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
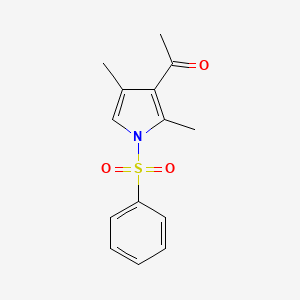
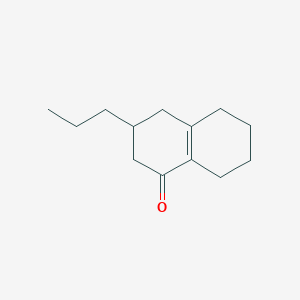
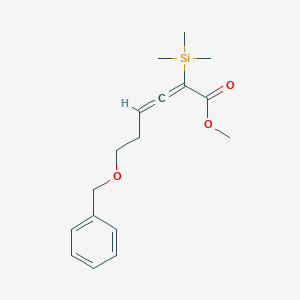
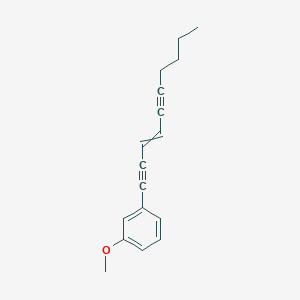
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
